molecular formula C17H20N2O2 B12720119 N,N-Didesmethyl-N-acetyldoxylamine CAS No. 97143-67-4

N,N-Didesmethyl-N-acetyldoxylamine

Cat. No.: B12720119
CAS No.: 97143-67-4
M. Wt: 284.35 g/mol
InChI Key: KBRKOHNZOGAGHG-UHFFFAOYSA-N
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Description

Based on analogous compounds (e.g., N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine and N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide ), it likely features:

  • Core structure: A dimethylamine backbone.
  • Functional groups: Acetyl (CH₃CO-) and aromatic (e.g., benzyl or substituted phenyl) moieties.
  • Biological relevance: Potential enzyme interactions or receptor binding due to amine and aromatic groups.

This hypothetical compound may share properties with dimethylamino-containing molecules used in pharmaceuticals or organic synthesis.

Properties

CAS No.

97143-67-4

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide

InChI

InChI=1S/C17H20N2O2/c1-14(20)18-12-13-21-17(2,15-8-4-3-5-9-15)16-10-6-7-11-19-16/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

KBRKOHNZOGAGHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

N,N-Didesmethyl-N-acetyldoxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Didesmethyl-N-acetyldoxylamine has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of reaction mechanisms and pathways.

    Biology: It is used in studies related to its parent compound, doxylamine, to understand its biological effects and interactions.

    Medicine: Research is conducted to explore its potential therapeutic effects and safety profile.

    Industry: It may be used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of N,N-Didesmethyl-N-acetyldoxylamine is not well-documented. it is likely to interact with similar molecular targets as doxylamine, such as histamine receptors. The pathways involved would include the inhibition of histamine activity, leading to its antihistamine effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between N,N-Didesmethyl-N-acetyldoxylamine (inferred) and related compounds:

Compound Name Core Structure Functional Groups Key Applications
N,N-Dimethylamine Simple amine -NH(CH₃)₂ Basic amine for synthesis
N,N-Dimethylacetamide Acetamide derivative -N(CH₃)₂, -COCH₃ Solvent, reagent
N,N-Diethylacetamide Acetamide with ethyl -N(C₂H₅)₂, -COCH₃ Solvent with enhanced steric effects
N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine Benzyl backbone Multiple dimethylamino groups Enzyme interaction studies
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide Ethanimidamide -N(CH₃)₂, -C(=NH)NH₂, nitroaryl Biological activity enhancement

Key Observations :

  • Substituent Effects : The presence of acetyl or nitro groups (e.g., in N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide) enhances biological activity compared to simpler amines .
  • Solvent Properties : N,N-Dimethylacetamide and N,N-Diethylacetamide differ in steric bulk, affecting solubility and reaction kinetics .

Physicochemical Properties

Table: Solubility and Reactivity
Compound Solubility Boiling Point (°C) Reactivity
N,N-Dimethylacetamide Miscible in water 164–167 High polarity, stabilizes charges
N,N-Diethylacetamide Lower water solubility ~180 Enhanced steric hindrance
N,N-Dimethylformamide Polar aprotic solvent 153 Nucleophilic reactions

Structural Influence :

  • Polarity : Acetamide derivatives (e.g., N,N-Dimethylacetamide) are more polar than simple amines, making them versatile solvents .
  • Steric Effects : Ethyl substituents in N,N-Diethylacetamide reduce reactivity compared to methyl analogs .

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